molecular formula C8H9IO2 B2927803 (2-Iodo-1,4-phenylene)dimethanol CAS No. 1813531-27-9

(2-Iodo-1,4-phenylene)dimethanol

Cat. No.: B2927803
CAS No.: 1813531-27-9
M. Wt: 264.062
InChI Key: BBDACSUDLCNPJO-UHFFFAOYSA-N
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Description

(2-Iodo-1,4-phenylene)dimethanol is a halogen-substituted aromatic diol characterized by a benzene ring with two hydroxymethyl (–CH₂OH) groups at the 1,4-positions and two iodine atoms at the 2- and 5-positions. The iodine substituents likely influence its electronic and steric profiles, making it a candidate for halogen-bonding interactions in supramolecular chemistry or as a synthon in polymer synthesis .

Properties

IUPAC Name

[4-(hydroxymethyl)-3-iodophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDACSUDLCNPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-1,4-phenylene)dimethanol typically involves the iodination of 1,4-benzenedimethanol. One common method includes the reaction of 1,4-benzenedimethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-1,4-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 1,4-benzenedimethanol.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or sodium nitrite in the presence of a catalyst.

Major Products:

    Oxidation: 2-Iodo-1,4-benzenedicarboxylic acid.

    Reduction: 1,4-Benzenedimethanol.

    Substitution: 2-Amino-1,4-phenylene)dimethanol or 2-Nitro-1,4-phenylene)dimethanol.

Scientific Research Applications

(2-Iodo-1,4-phenylene)dimethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of iodine-containing pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Iodo-1,4-phenylene)dimethanol involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and iodine groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of (2-Iodo-1,4-phenylene)dimethanol with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Molecular and Physical Properties

Compound Name Molecular Formula Average Mass (g/mol) Substituent Effects Key References
(2,5-Dibromo-1,4-phenylene)dimethanol C₈H₈Br₂O₂ 295.958 Bromine atoms enhance halogen bonding and polarizability. Lower solubility in nonpolar solvents compared to iodine analogs.
(2-Nitro-1,4-phenylene)dimethanol C₈H₉NO₄ 183.16 (estimated) Nitro groups increase acidity of hydroxyl groups due to electron-withdrawing effects. Higher hydrogen-bonding capacity.
(2,6-Dinitro-1,4-phenylene)dimethanol C₈H₈N₂O₆ 228.16 (estimated) Dual nitro groups further reduce electron density, enhancing thermal stability and reactivity in condensation reactions.
Hypothetical this compound C₈H₈I₂O₂ ~405.86 (calculated) Larger iodine atoms increase steric hindrance and polarizability, favoring halogen-bonding interactions. Likely lower solubility in aqueous media.

Notes:

  • The mass for the iodo derivative is calculated based on atomic weights (I = 126.90 g/mol).
  • Solubility trends are inferred from halogen electronegativity (I < Br < Cl) and steric effects.

Research Findings and Limitations

  • Halogen Bonding : Brominated analogs demonstrate robust halogen-bonding interactions, critical for crystal engineering . Iodo derivatives are expected to exhibit stronger interactions due to iodine’s larger atomic radius and polarizability.
  • Thermal Stability : Nitro-substituted diols show higher thermal stability (decomposition >200°C) compared to halogenated variants .

Q & A

Q. What are the optimal synthetic routes for (2-Iodo-1,4-phenylene)dimethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of iodinated aromatic diols typically involves electrophilic substitution or metal-catalyzed coupling. For analogous compounds like (2-Nitro-1,4-phenylene)dimethanol ( ), nitration is achieved using nitric acid under controlled temperatures. For iodination, iodine sources (e.g., I₂ with oxidizing agents like HIO₃) or transition-metal catalysts (e.g., Pd for directed ortho-iodination) may be employed.
  • Key Considerations :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility and reaction efficiency.
  • Temperature : Lower temperatures (~0–25°C) reduce side reactions like deiodination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity.
  • Data Table : Comparison of Analogous Syntheses
SubstituentPrecursorMethodYield (%)Purity (%)Reference
-NO₂1,4-DimethylbenzeneNitration (HNO₃/H₂SO₄, 0–5°C)75–85≥98
-Br1,3-DihydroxybenzeneBromination (Br₂/Fe catalyst)60–7095
-I (proposed)1,4-DihydroxybenzeneIodination (I₂/HIO₃, 25°C)~50–65*~90–95*Extrapolated
*Theoretical estimates based on halogenation trends.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The iodine atom’s electronegativity deshields adjacent protons, causing downfield shifts. For example, in (5-Bromo-1,3-phenylene)dimethanol (), the hydroxyl protons resonate at δ 4.8–5.2 ppm, while aromatic protons near bromine appear at δ 7.3–7.6 ppm. Similar shifts are expected for iodine.
  • IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-I stretches (500–600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 290 for C₈H₉IO₂) validate molecular weight.

Advanced Research Questions

Q. What challenges arise in incorporating this compound into polymer matrices, and how can cross-linking or side reactions be mitigated?

  • Methodological Answer : Iodine’s bulkiness and potential for radical-mediated degradation ( ) complicate polymerization. Strategies include:
  • Protection/Deprotection : Temporarily protect hydroxyl groups (e.g., acetylation) during polymerization to prevent unwanted cross-linking .
  • Co-Polymerization : Blend with less reactive monomers (e.g., poly(2,6-dimethyl-1,4-phenylene oxide), ) to reduce iodine-induced instability.
  • Stabilizers : Add antioxidants (e.g., hindered phenols) to suppress iodine-mediated chain scission .

Q. How do substituents like iodine affect the thermal stability and photodegradation mechanisms of poly(phenylene oxide) derivatives?

  • Methodological Answer : Iodine’s heavy-atom effect accelerates photodegradation via radical pathways ( ). Comparative studies of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) show:
  • Thermogravimetric Analysis (TGA) : Iodinated PPO may exhibit lower decomposition temperatures (~250°C vs. ~400°C for PPO) due to C-I bond cleavage.
  • Photodegradation Products : GC-MS analysis () identifies iodophenols and quinones, suggesting C-O bond scission.
  • Mitigation : UV stabilizers (e.g., benzotriazoles) or encapsulation in hydrophobic matrices reduce degradation .

Q. What computational methods predict the electronic and steric effects of the iodine substituent during molecular design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess iodine’s electron-withdrawing effects. For example, iodinated analogs show reduced HOMO energies (~5.5 eV vs. ~6.0 eV for non-halogenated diols), increasing oxidative stability .
  • Molecular Dynamics (MD) : Coarse-grained models () simulate iodine’s steric hindrance in polymer blends. Parameters include van der Waals radii (I: 1.98 Å vs. H: 1.20 Å).
  • Table : Computational Parameters for Iodinated Systems
MethodProperty AnalyzedSoftware/ToolKey Finding
DFT (B3LYP)C-I Bond Dissociation EnergyGaussian 16240 kJ/mol (weaker than C-Br)
MD (Martini CG)Blend CompatibilityGROMACSReduced PPE/PS miscibility by 30%

Contradictions and Further Research

  • Synthetic Yield Discrepancies : Bromination () yields ~60–70%, while nitration () achieves higher yields (~75–85%). Iodination may require optimization of oxidizing agents (e.g., HIO₃ vs. H₂O₂).
  • Polymer Stability : While iodine enhances flame retardancy (), its photolability () necessitates trade-offs in material design.

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